1-{3-fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{3-fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11512719 g/mol and the complexity rating of the compound is 490. The solubility of this chemical has been described as >52 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study involves the synthesis of chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with different substituted benzaldehydes, evaluating their antimicrobial activity. Some derivatives demonstrated potent activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and the yeast Candida albicans, indicating their potential as antimicrobial agents (Tomar et al., 2007).
Electrochemical Synthesis
Another research area explores the electrochemical synthesis of new substituted phenylpiperazines, providing an environmentally friendly method for producing phenylpiperazine derivatives in aqueous solutions. This process contributes to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Nematollahi & Amani, 2011).
Biginelli Reaction Synthesis
The Biginelli reaction has been employed to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized efficiently and characterized, indicating potential applications in drug development and chemical research (Bhat et al., 2018).
Structural Characterization and Analysis
Studies on structural characterization and analysis, such as the crystal structure determination of related compounds, contribute to a deeper understanding of the chemical and physical properties of these molecules. Such knowledge is crucial for the development of novel compounds with specific desired activities and properties. For example, research on the title compound 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone elucidates its molecular structure, providing insights into its potential interactions and reactivity (Zhang et al., 2011).
Properties
IUPAC Name |
1-[3-fluoro-4-[3-methyl-4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-12-11-20(16-6-5-14(13(2)22)10-15(16)19)7-8-21(12)18(23)17-4-3-9-24-17/h3-6,9-10,12H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIAOYULRZLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143213 | |
Record name | 1-[3-Fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692276-03-2 | |
Record name | 1-[3-Fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692276-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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